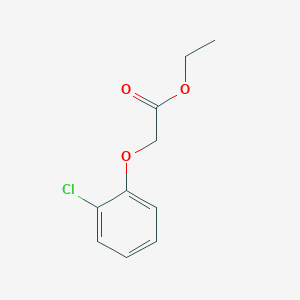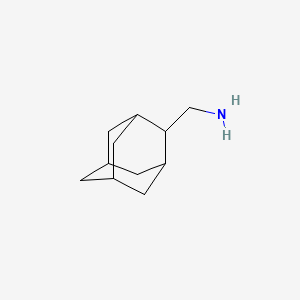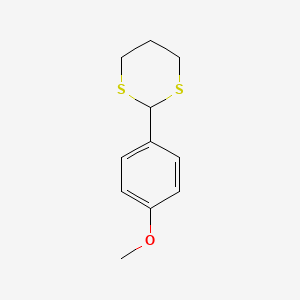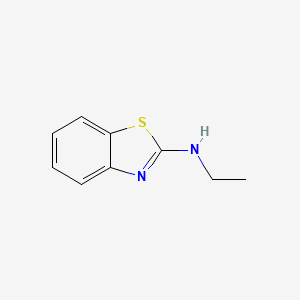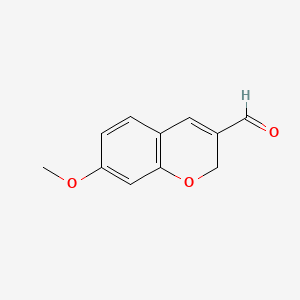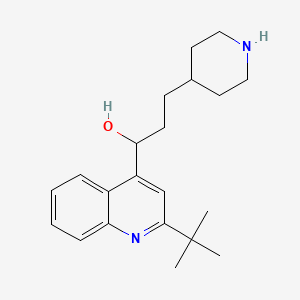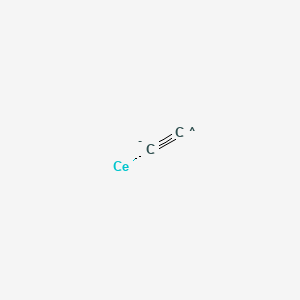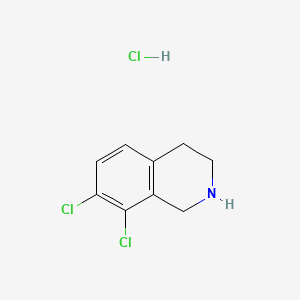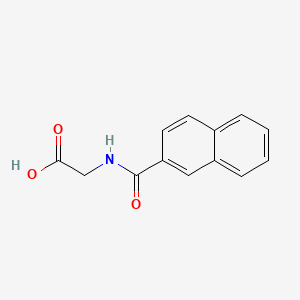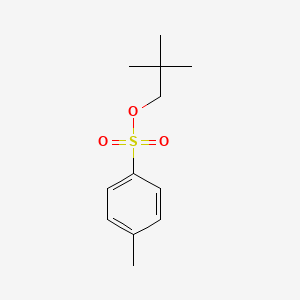
新戊基对甲苯磺酸酯
描述
Neopentyl tosylate, also known as 2,2-dimethylpropyl p-toluenesulfonate, is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a neopentyl group attached to a tosylate moiety. This compound is often used in organic synthesis due to its reactivity and ability to act as a leaving group in various chemical reactions.
科学研究应用
Neopentyl tosylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Neopentyl tosylate is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: Neopentyl tosylate is employed in the synthesis of drug candidates and other bioactive molecules.
作用机制
The mechanism of action of Neopentyl tosylate involves the conversion of an alcohol to a tosylate or mesylate which proceeds with retention of configuration at the electrophilic carbon . Chlorides, bromides, and tosylate/mesylate groups are excellent leaving groups in nucleophilic substitution reactions .
未来方向
Future research could focus on the transformation kinetics of the model plastic crystal, neopentyl glycol . Additionally, the underlying origin of thermal hysteresis in similar compounds remains poorly understood and addressing this knowledge gap is critical to developing low-hysteresis caloric effect materials’ systems .
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl tosylate can be synthesized through the reaction of neopentyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and involves the formation of an intermediate sulfonate ester, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of neopentyl tosylate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for the removal of by-products and purification of the final product to achieve high purity levels.
化学反应分析
Types of Reactions: Neopentyl tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Neopentyl tosylate reacts with nucleophiles such as phenols and thiophenols to form corresponding ethers and thioethers. These reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Elimination Reactions: Under basic conditions, neopentyl tosylate can undergo elimination to form alkenes. Common bases used in these reactions include potassium tert-butoxide and sodium hydride.
Major Products Formed:
Substitution Reactions: The major products are neopentyl ethers and thioethers.
Elimination Reactions: The major products are alkenes, specifically 2,2-dimethylpropene.
相似化合物的比较
Ethyl Tosylate: Similar to neopentyl tosylate but with an ethyl group instead of a neopentyl group. It reacts faster in nucleophilic substitution reactions due to less steric hindrance.
Methyl Tosylate: Contains a methyl group and is more reactive than neopentyl tosylate in substitution reactions.
Isopropyl Tosylate: Features an isopropyl group and has intermediate reactivity compared to ethyl and neopentyl tosylates.
Uniqueness of Neopentyl Tosylate: Neopentyl tosylate is unique due to its bulky neopentyl group, which provides steric hindrance and affects its reactivity. This makes it less reactive in nucleophilic substitution reactions compared to smaller alkyl tosylates but can be advantageous in selective reactions where steric hindrance is desired.
属性
IUPAC Name |
2,2-dimethylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSUDLSXJPGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300617 | |
| Record name | Neopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-07-8 | |
| Record name | Neopentyl tosylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


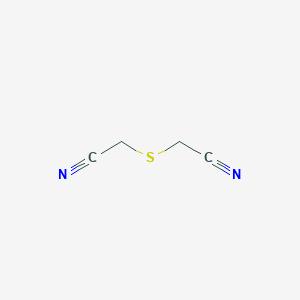
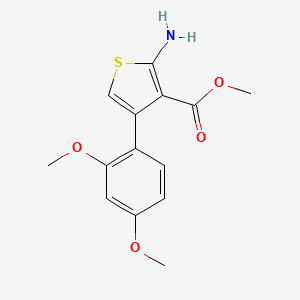
![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)
